6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid
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Overview
Description
6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid is a complex organic compound characterized by the presence of a bromo and nitro group attached to an aniline moiety, which is further connected to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid typically involves a multi-step process. The starting material, 2-bromo-4-nitroaniline, is first synthesized through the nitration of 2-bromoaniline followed by purification . This intermediate is then subjected to a series of reactions, including acylation and subsequent hydrolysis, to introduce the hexanoic acid chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid involves its interaction with specific molecular targets. The nitro and bromo groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroaniline: Shares the bromo and nitro groups but lacks the hexanoic acid chain.
4-Bromo-2-nitroaniline: Similar structure but different positioning of the nitro group
Uniqueness
This detailed article provides a comprehensive overview of 6-(2-Bromo-4-nitroanilino)-6-oxohexanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
919490-03-2 |
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Molecular Formula |
C12H13BrN2O5 |
Molecular Weight |
345.15 g/mol |
IUPAC Name |
6-(2-bromo-4-nitroanilino)-6-oxohexanoic acid |
InChI |
InChI=1S/C12H13BrN2O5/c13-9-7-8(15(19)20)5-6-10(9)14-11(16)3-1-2-4-12(17)18/h5-7H,1-4H2,(H,14,16)(H,17,18) |
InChI Key |
LQOUIMGRKSXCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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